4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid
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Overview
Description
4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid is an organic compound characterized by the presence of both fluorine atoms and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid typically involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl)oxyacetic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as esterification, hydrolysis, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and oxazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties .
Scientific Research Applications
4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms and the oxazole ring can influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,4-difluoro-3-oxobutanoic acid: Similar in structure but lacks the oxazole ring.
4,4-difluoro-3-(1,2-oxazol-3-yl)propanoic acid: Similar but with a different carbon chain length.
4,4-difluoro-3-(1,2-oxazol-3-yl)pentanoic acid: Similar but with an extended carbon chain .
Uniqueness
4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid is unique due to the combination of fluorine atoms and the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
2229473-15-6 |
---|---|
Molecular Formula |
C7H7F2NO3 |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
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